molecular formula C22H17ClF3N3O2S B2657297 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-90-8

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2657297
CAS RN: 851805-90-8
M. Wt: 479.9
InChI Key: MDUBGPJUBXQLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, an imidazole ring, a trifluoromethyl group, and a thioether linkage. These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring might be formed via a cyclization reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reagent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and imidazole rings would add rigidity to the structure, while the trifluoromethyl group would likely have a strong electron-withdrawing effect .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom, while the imidazole ring could potentially act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution within the body .

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry often focuses on the development of new methods for synthesizing complex molecules, which can be utilized in various applications, including medicinal chemistry and materials science. For instance, the synthesis of benzo[b]thiophene derivatives through Michael-type nucleophilic addition underlines the versatility of these reactions in creating compounds with potential therapeutic applications (Pouzet et al., 1998). Similar approaches can be applied to synthesize compounds like the one , highlighting the importance of these synthetic strategies in expanding the chemical repertoire for research and development.

Potential Antimicrobial and Antioxidant Applications

Complex molecules often exhibit biological activities that make them candidates for antimicrobial and antioxidant applications. For example, thiazole analogues have been synthesized and characterized for their antioxidant activity, demonstrating the potential of such compounds in combating oxidative stress (Reddy et al., 2015). This suggests that structurally complex molecules, including the one mentioned, could be explored for similar biological activities, contributing to the development of new therapeutic agents.

Anticancer and Antimicrobial Properties

The search for new anticancer and antimicrobial agents is a significant area of scientific research, with complex molecules often being at the forefront of discovery. Novel conjugates and derivatives are evaluated for their antiproliferative activity against various cancer cell lines, indicating the role of structural complexity in modulating biological activity (Mullagiri et al., 2018). Similarly, molecules with specific structural features have shown promising antimicrobial properties, further supporting the exploration of novel compounds for therapeutic applications.

Molecular Docking Studies

Molecular docking studies play a crucial role in understanding the interaction between complex molecules and biological targets, aiding in the design of compounds with enhanced biological activities. Research on thiazolyl and thiophene derivatives, for example, employs computational studies to predict antibacterial activity, providing insights into the potential mechanisms of action and aiding in the rational design of new drugs (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to a specific protein in the body and altering its function. The isoxazole and imidazole rings, as well as the trifluoromethyl group, could all be involved in this binding .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity. If it shows promise as a drug, it would also be necessary to conduct preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O2S/c1-13-18(19(28-31-13)16-7-2-3-8-17(16)23)20(30)29-10-9-27-21(29)32-12-14-5-4-6-15(11-14)22(24,25)26/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUBGPJUBXQLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.